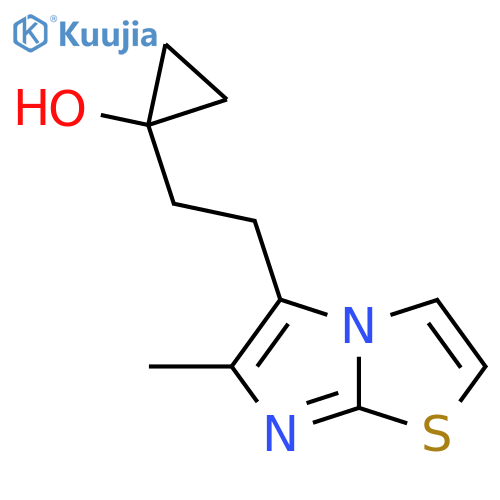Cas no 2229316-36-1 (1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)

2229316-36-1 structure
商品名:1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol
1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol
- 1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol
- EN300-1762454
- 2229316-36-1
-
- インチ: 1S/C11H14N2OS/c1-8-9(2-3-11(14)4-5-11)13-6-7-15-10(13)12-8/h6-7,14H,2-5H2,1H3
- InChIKey: GNBJKHJZVKGSFO-UHFFFAOYSA-N
- ほほえんだ: S1C=CN2C1=NC(C)=C2CCC1(CC1)O
計算された属性
- せいみつぶんしりょう: 222.08268425g/mol
- どういたいしつりょう: 222.08268425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 65.8Ų
1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1762454-0.1g |
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol |
2229316-36-1 | 0.1g |
$1244.0 | 2023-09-20 | ||
| Enamine | EN300-1762454-0.25g |
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol |
2229316-36-1 | 0.25g |
$1300.0 | 2023-09-20 | ||
| Enamine | EN300-1762454-10.0g |
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol |
2229316-36-1 | 10g |
$6082.0 | 2023-06-03 | ||
| Enamine | EN300-1762454-10g |
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol |
2229316-36-1 | 10g |
$6082.0 | 2023-09-20 | ||
| Enamine | EN300-1762454-0.5g |
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol |
2229316-36-1 | 0.5g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1762454-2.5g |
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol |
2229316-36-1 | 2.5g |
$2771.0 | 2023-09-20 | ||
| Enamine | EN300-1762454-5g |
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol |
2229316-36-1 | 5g |
$4102.0 | 2023-09-20 | ||
| Enamine | EN300-1762454-5.0g |
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol |
2229316-36-1 | 5g |
$4102.0 | 2023-06-03 | ||
| Enamine | EN300-1762454-1g |
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol |
2229316-36-1 | 1g |
$1414.0 | 2023-09-20 | ||
| Enamine | EN300-1762454-0.05g |
1-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}ethyl)cyclopropan-1-ol |
2229316-36-1 | 0.05g |
$1188.0 | 2023-09-20 |
1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol 関連文献
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
2. Water
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
2229316-36-1 (1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol) 関連製品
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
